molecular formula C8H17N B2355317 (2S)-2-(2,2-Dimethylcyclopropyl)propan-1-amine CAS No. 2248214-88-0

(2S)-2-(2,2-Dimethylcyclopropyl)propan-1-amine

Cat. No.: B2355317
CAS No.: 2248214-88-0
M. Wt: 127.231
InChI Key: PUMAKTQUMUVBEY-ULUSZKPHSA-N
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Description

(2S)-2-(2,2-Dimethylcyclopropyl)propan-1-amine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to the second carbon of a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,2-Dimethylcyclopropyl)propan-1-amine typically involves the following steps:

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic methods.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by chiral resolution using advanced separation techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,2-Dimethylcyclopropyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

(2S)-2-(2,2-Dimethylcyclopropyl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of cyclopropyl-containing amines on biological systems.

    Industrial Applications: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2-Dimethylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, while the amine group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,2-Dimethylcyclopropyl)propan-1-amine: The enantiomer of the compound with similar structural features but different stereochemistry.

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    2-(Cyclopropylmethyl)amine: A related compound with a cyclopropylmethyl group instead of a dimethylcyclopropyl group.

Uniqueness

(2S)-2-(2,2-Dimethylcyclopropyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the dimethylcyclopropyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-(2,2-dimethylcyclopropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6(5-9)7-4-8(7,2)3/h6-7H,4-5,9H2,1-3H3/t6-,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMAKTQUMUVBEY-ULUSZKPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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